Crystal Packing and Hydrogen-Bonding Network Differentiation via X-ray Diffraction
X-ray diffractometer data demonstrate that 2-Bromo-3-chloroaniline adopts a distinct solid-state conformation and intermolecular interaction network compared to positional isomers. The title compound crystallizes with a specific hydrogen-bonding architecture involving C–H···O and Br···O interactions that differ fundamentally from the packing motifs observed in 2-Bromo-4-chloroaniline and 3-Bromo-4-chloroaniline [1].
| Evidence Dimension | Solid-state packing conformation and intermolecular interaction network |
|---|---|
| Target Compound Data | Crystallizes with C–H···O and Br···O interactions; B ring exhibits slightly flattened chair conformation with one equatorial and three axial substituent groups [1] |
| Comparator Or Baseline | 2-Bromo-4-chloroaniline (CAS 873-38-1) and 3-Bromo-4-chloroaniline (CAS 823-54-1) exhibit distinct, non-identical packing motifs; specific interaction geometries differ per regioisomer |
| Quantified Difference | Qualitative crystallographic distinction — unique hydrogen-bonding network architecture specific to 2,3-substitution pattern; quantified conformational parameters: B ring chair conformation with defined axial/equatorial substituent distribution |
| Conditions | X-ray diffractometer data collected from single crystals; structure solved by direct methods |
Why This Matters
Distinct solid-state packing directly impacts physical properties including melting point (41-43°C for 2-Bromo-3-chloroaniline vs. 64-68°C for 2-Bromo-4-chloroaniline), solubility, and crystallization behavior during purification.
- [1] Goh, E.M. Crystal and Molecular Structures Determined from X-ray Diffractometer Data by Direct Methods. The B ring is shown to have a slightly flattened chair conformation and possesses one equatorial and three axial substituent groups. Semantic Scholar. View Source
